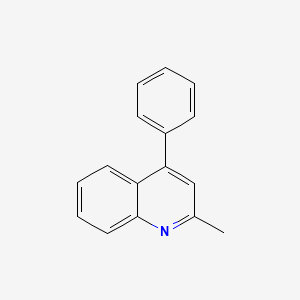

2-Methyl-4-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-11-15(13-7-3-2-4-8-13)14-9-5-6-10-16(14)17-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXIOFXLAGTBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346526 | |

| Record name | 2-Methyl-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-92-2 | |

| Record name | 2-Methyl-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Quinoline Scaffold in Chemical Science

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal and materials chemistry. researchgate.netorientjchem.org Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its importance. chemrj.org The structural rigidity and the ability to be functionalized at various positions make the quinoline nucleus a privileged scaffold in drug discovery. orientjchem.orgnih.gov

Quinoline and its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal activities. orientjchem.orgnih.govnih.gov This diverse bioactivity has led to the development of numerous quinoline-based drugs. orientjchem.org The planar nature of the quinoline ring system allows it to intercalate with DNA, a mechanism often implicated in its anticancer effects. Furthermore, modifications to the quinoline scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of its biological effects. orientjchem.org

Research Context of 2 Methyl 4 Phenylquinoline Derivatives

Classical and Modern Approaches to Quinoline Synthesis

The construction of the quinoline scaffold has been historically dominated by several key named reactions that involve the condensation of anilines or related compounds. nih.govjptcp.com These methods, while foundational, often require harsh reaction conditions. derpharmachemica.com Consequently, significant research has focused on modifying and advancing these classical routes to improve yields, shorten reaction times, and introduce greater functional group tolerance. nih.govderpharmachemica.com

Friedländer Annulation and its Advancements

The Friedländer annulation is a widely utilized and straightforward method for synthesizing quinolines. asianpubs.orgarabjchem.orgresearchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base. arabjchem.org This reaction has been a workhorse in quinoline synthesis due to its convenience and directness. asianpubs.orgasianpubs.org

Recent advancements in the Friedländer synthesis have focused on improving its efficiency and expanding its applicability. For instance, a highly efficient, one-pot tandem reaction has been developed using calcium triflate as a catalyst. This method allows for the Friedländer annulation followed by a chemoselective Csp3–H functionalization, providing access to structurally diverse quinoline derivatives. rsc.orgrsc.org In one example, the reaction of 2-aminobenzophenone (B122507) and acetylacetone (B45752) under solvent-free conditions with a calcium triflate catalyst yielded 2-methyl-3-acyl-4-phenylquinoline. rsc.org

Furthermore, multicomponent reactions based on the Friedländer synthesis have been developed. A one-pot method for synthesizing ethyl this compound-3-carboxylate involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with ethyl acetoacetate (B1235776) using iodine as a catalyst in ethanol (B145695) under reflux. The use of ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride, has also been shown to be an effective catalyst for this transformation, offering high yields in short reaction times under solvent-free conditions. tsijournals.com

Skraup and Doebner-von Miller Reactions and their Modifications

The Skraup and Doebner-von Miller reactions are classical methods for quinoline synthesis that typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. jptcp.comderpharmachemica.comnih.gov The Skraup reaction uses glycerol (B35011) in the presence of a strong acid and an oxidizing agent, while the Doebner-von Miller reaction is a more general method that utilizes α,β-unsaturated aldehydes or ketones. jptcp.comrsc.org

Modifications to these reactions have been developed to improve their safety and efficiency. For example, a modified Doebner-von Miller reaction has been reported for the synthesis of 2-methylquinoline (B7769805) using a strong acid in a flow reactor with aniline (B41778) and acrolein. rsc.org The Doebner-von Miller synthesis can also be used to produce this compound. In one instance, o-nitroaniline was reacted with phenyl propenyl ketone in the presence of zinc chloride and hydrochloric acid, followed by reduction, to yield the target compound. gfschemicals.com

The Doebner reaction, a variation that involves the condensation of an aniline, an aldehyde, and pyruvic acid, has also been adapted. While it typically produces quinoline-4-carboxylic acids, the use of phenylacetaldehyde (B1677652) derivatives instead of benzaldehyde (B42025) derivatives can lead to the formation of this compound intermediates.

Other Cyclocondensation and Annulation Strategies

Beyond the classical named reactions, a variety of other cyclocondensation and annulation strategies have been employed for the synthesis of this compound and its derivatives.

One-pot multicomponent reactions have emerged as a powerful tool. rsc.orgrsc.org For instance, a zinc-based metal-organic framework (MOF) has been used to catalyze a three-component coupling of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines in excellent yields under solvent-free conditions. rsc.org Another approach involves the microwave-assisted organic synthesis (MAOS) of 2-(4-substituted phenyl)-4-methylquinoline derivatives from aniline, substituted benzaldehydes, and acetone (B3395972) in the presence of hydrochloric acid. derpharmachemica.com

Oxidative annulation strategies have also gained prominence. mdpi.com These methods often involve C-H bond activation and functionalization. For example, rhodium and ruthenium catalysts have been used in cascade reactions to construct the quinoline scaffold. mdpi.com Another innovative approach is the superacid-catalyzed condensation of aromatic amines with α,β-unsaturated carbonyl compounds, which offers high efficiency and broad functional group compatibility. mdpi.com

Cyclocondensation reactions of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with 1,3-dicarbonyl compounds have been used to prepare substituted 4-styrylquinolines, which can be precursors or analogues of this compound. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of this compound, offering pathways that are often more efficient, selective, and environmentally benign than traditional methods. Both homogeneous and heterogeneous catalysts have been successfully employed.

Homogeneous Catalysis

Homogeneous catalysts, which are in the same phase as the reactants, have been widely used in quinoline synthesis. Lewis acids such as iron(III) chloride (FeCl₃) and magnesium perchlorate (B79767) (Mg(ClO₄)₂) have been shown to be effective catalysts for the Friedländer synthesis. acgpubs.org

Metal complexes of rhodium and ruthenium have been utilized in oxidative annulation reactions involving C-H bond activation to form the quinoline ring system. mdpi.comrsc.org For instance, a ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils provides access to substituted quinolines. mdpi.com In some cases, the catalytic system can be recycled, adding to the sustainability of the process. rsc.org Copper(II) triflate has been used to catalyze the reaction between anilines and alkynes to produce quinolines under neutral conditions. rsc.org A manganese pincer complex has been reported for the synthesis of tetrahydroquinolines via a borrowing hydrogen methodology, which can be a precursor to quinolines. acs.orgacs.org

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation and reusability. arkat-usa.org A variety of solid acid catalysts have been developed for the Friedländer synthesis of quinolines.

Examples of effective heterogeneous catalysts include:

Silica-supported perchloric acid (HClO₄-SiO₂) : A mild and highly efficient catalyst for the synthesis of poly-substituted quinolines. acgpubs.org

Sodium hydrogensulfate on silica (B1680970) gel (NaHSO₄·SiO₂) : A cost-effective and reusable catalyst for the synthesis of 2,4,6-trisubstituted quinolines. arkat-usa.org

Montmorillonite K-10, zeolite, and nano-crystalline sulfated zirconia (SZ) : These solid acid catalysts have been used for the one-pot, mild, and efficient synthesis of quinoline derivatives. arabjchem.org

Magnetic nanoparticles : Zirconia-coated iron oxide nanoparticles (ZrO₂/Fe₃O₄-MNPs) and a supported Brønsted acidic ionic liquid on iron oxide nanoparticles have been used as magnetically separable catalysts for the Friedländer condensation. nih.gov

Metal-Organic Frameworks (MOFs) : A copper-based MOF, CuBTC, has been investigated as a catalyst for the Friedländer synthesis. However, studies suggest that it may act as a source of soluble copper(II) ions which are the true catalytic species. nih.gov

These heterogeneous systems often allow for solvent-free reaction conditions, further enhancing their green credentials. arkat-usa.orgnih.gov

Nanoparticle-Mediated Synthesis

The use of nanoparticles as catalysts represents a significant advancement in the synthesis of quinoline derivatives, offering high efficiency and recyclability. A notable example is the use of a magnetic nanocatalyst, Fe3O4@SiO2/ZnCl2, for the Friedländer synthesis of quinolines. researchgate.net This catalyst, prepared by supporting zinc chloride on silica-coated magnetic iron oxide nanoparticles, has demonstrated high catalytic activity in the solvent-free synthesis of quinolines from 2-aminoaryl ketones and α-methylene ketones. researchgate.net The catalyst can be recovered using an external magnet and reused multiple times without a significant loss in its activity, highlighting its economic and environmental benefits.

Another approach involves the use of bismuth-based nanoparticles. rsc.org Among Bi2O3, BiVO4, and Bi2WO6 nanoparticles, Bi2WO6 has shown excellent reactivity as a heterogeneous catalyst for various multicomponent reactions to produce functionalized polyhydroquinolines in aqueous media at room temperature. rsc.org This method is characterized by short reaction times (10–45 minutes) and good to excellent yields with a catalyst loading of just 5 mol%. rsc.org The Bi2WO6 nanoparticle catalyst is also reusable for up to five cycles without losing its catalytic efficacy. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of quinoline derivatives, including this compound. derpharmachemica.comasianpubs.org This method significantly reduces reaction times compared to conventional heating methods. smolecule.com

A one-pot synthesis of 4-methyl-2-(4-substituted phenyl)quinoline derivatives has been reported using aniline, substituted benzaldehydes, and acetone with hydrochloric acid as a medium under microwave irradiation. derpharmachemica.com The reaction, carried out in a temperature-assisted microwave oven at 540 W, was completed in just 2-3 minutes. derpharmachemica.com Similarly, polysubstituted analogues of 4-methyl-2-phenylquinoline (B1606933) have been synthesized by the dimerization of 2-aminoacetophenones under microwave irradiation at 440 watts for 30 minutes. asianpubs.org Another procedure involves the reaction of 2-aminoacetophenone (B1585202) with 2-hydroxyacetophenone (B1195853) derivatives under microwave irradiation at 600 watts for 1 hour. asianpubs.org

The synthesis of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate was achieved by reacting 2-amino-5-chlorobenzophenone with methyl acetoacetate in the presence of concentrated HCl under microwave irradiation for 6 minutes. researchgate.net Furthermore, the Combes synthesis, catalyzed by an acidic resin under solvent-free conditions, has been adapted for microwave-assisted synthesis of 2-methyl-4-quinolinones. researchgate.net

Derivatization Strategies for the this compound Backbone

The this compound scaffold serves as a versatile backbone for the development of new chemical entities through various derivatization strategies. These strategies focus on functionalization at specific positions, the formation of hybrid molecules, and the multi-step synthesis of complex analogues to explore and expand the chemical space and potential applications of this quinoline core.

Functionalization at Specific Positions

The functionalization of the 2-methyl group of the quinoline ring is a common strategy. rsc.orgrsc.org A highly efficient and regioselective Friedlander synthesis of 2-methyl-3-acyl quinolines has been developed using calcium triflate as a catalyst under solvent-free conditions. rsc.org This method allows for an in situ chemoselective C-H functionalization of the 2-methyl group to produce structurally diverse quinoline heterocycles. rsc.orgrsc.org For instance, the in situ generated 2-methyl-3-acyl quinolines can undergo a Michael addition with chalcones or a four-component reaction with aldehydes and malononitrile. rsc.org

Another approach involves the direct C-H functionalization of the propyl and methyl groups at positions 2 and 3 of a quinoline derivative, which can undergo dehydrogenation and decarboxylation under palladium catalysis. The carboxylic acid group at position 6 can direct nucleophilic aromatic substitution at the 4-position.

Formation of Hybrid Quinoline Scaffolds

Molecular hybridization, which involves combining the this compound scaffold with other pharmacologically active moieties, is a widely used strategy to create novel compounds with potentially enhanced biological activities. rsc.orgnih.gov

For example, 2-phenyl quinoline hydrazide derivatives have been synthesized as potential bacterial DNA gyrase inhibitors. nih.gov This was achieved by first preparing 2-(4-bromophenyl)quinoline-4-carboxylic acid via the Pfitzinger reaction, followed by conversion to the corresponding acid hydrazide. nih.gov This hydrazide was then reacted with various reagents to form hybrid molecules containing pyrazole, pyrazolone, or oxadiazole rings. nih.gov

Another example is the synthesis of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines. researchgate.net This involves the synthesis of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, reduction of the nitro group to an amino group, and subsequent reaction with various sulfonyl chlorides to form the corresponding sulfonamide hybrids. researchgate.net

Multi-Step Synthesis of Complex Analogues

The synthesis of complex analogues often requires multi-step procedures. For example, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid through a Doebner reaction, followed by amidation, reduction, acylation, and amination. researchgate.net

The synthesis of this compound-chalcone analogues also involves a multi-step procedure. researchgate.net Similarly, quinoline-based 1,2,4-oxadiazole (B8745197) analogues have been synthesized in a two-step process involving O-acylation of amidoximes with 2,6-disubstituted quinoline-4-carboxylic acids, followed by dehydrocyclization. qau.edu.pk

A multi-step synthesis was also employed to create tariquidar-related triazoles as potent and selective inhibitors of ABCG2. This involved the formation of amide bonds and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to link different molecular fragments. uni-regensburg.de

Spectroscopic and Structural Elucidation of 2 Methyl 4 Phenylquinoline and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

¹H NMR Analysis

The proton NMR (¹H NMR) spectrum of 2-Methyl-4-phenylquinoline provides crucial information about the number and environment of the hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons resonate in the downfield region, generally between δ 7.20 and 8.10 ppm.

A characteristic singlet is observed for the proton at the C3 position of the quinoline (B57606) ring, appearing around δ 7.22 ppm. The protons of the phenyl group at the C4 position, along with the protons on the benzo-fused part of the quinoline ring, produce a complex multiplet pattern from approximately δ 7.39 to 7.85 ppm. A distinct doublet, typically around δ 8.09 ppm, can be attributed to the proton at the C5 position, which is deshielded due to its proximity to the nitrogen atom and the anisotropic effect of the fused aromatic system.

The most upfield signal in the spectrum is a sharp singlet corresponding to the methyl group at the C2 position, which typically appears around δ 2.77 ppm. The integration of these signals confirms the presence of the expected number of protons in each distinct chemical environment.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-CH₃ | 2.77 | s | - |

| H-3 | 7.22 | s | - |

| Ar-H | 7.39-7.55 | m | - |

| H-6/H-7 | 7.42 / 7.67 | t | 7.6 |

| H-8 | 7.85 | d | 8.4 |

| H-5 | 8.09 | d | 8.3 |

Note: The assignments for the aromatic protons can be complex and may require 2D NMR techniques for definitive confirmation.

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The spectrum is also characterized by strong absorption bands in the 1600-1450 cm⁻¹ region, which are attributed to the C=C and C=N stretching vibrations of the quinoline and phenyl rings. The presence of multiple bands in this region is typical for aromatic and heteroaromatic systems.

Bands in the fingerprint region (below 1400 cm⁻¹) are unique to the molecule and arise from complex vibrational modes, including C-H in-plane and out-of-plane bending. For example, the out-of-plane bending vibrations for the substituted benzene (B151609) and quinoline rings can provide information about the substitution pattern.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C=C and C=N Stretch | 1450 - 1600 |

| C-H In-plane Bending | 1000 - 1300 |

| C-H Out-of-plane Bending | 700 - 900 |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be prominent, corresponding to its molecular weight. For C₁₆H₁₃N, the calculated monoisotopic mass is 219.1048 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for quinoline derivatives may involve the loss of the methyl group or fragmentation of the quinoline ring system. The base peak in the mass spectrum of this compound is often the molecular ion peak itself, indicating its relative stability under EI conditions. nih.gov

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, displays characteristic absorption bands in the ultraviolet region. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated π-system of the quinoline and phenyl rings.

The spectrum generally shows two or three main absorption bands. The high-energy bands, usually below 250 nm, are attributed to π → π* transitions within the phenyl and quinoline moieties. A lower energy, broad band is often observed at longer wavelengths (around 300-350 nm), which is characteristic of the extended conjugation of the 4-phenylquinoline (B1297854) system. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. The extended π-conjugated system in this compound results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. researchgate.net

| Electronic Transition | λmax (nm) |

| π → π* (quinoline) | ~230 |

| π → π* (phenyl) | ~250 |

| π → π* (conjugated system) | ~320 |

Note: The exact λmax values can vary depending on the solvent used.

Fluorescence Spectroscopy and Photoluminescence Studies

The fluorescence properties of quinoline and its derivatives are intrinsically linked to their extended π-conjugated systems. For this compound, the quinoline core acts as the fundamental fluorophore, with the methyl and phenyl substituents modulating its electronic and, consequently, its photoluminescent behavior.

It is well-established that the quinoline ring system exhibits fluorescence, and the introduction of substituents can significantly influence the emission and excitation wavelengths. The phenyl group at the 4-position is expected to extend the π-conjugation of the quinoline system. This extension of the conjugated system typically leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the parent quinoline molecule. The methyl group at the 2-position, being an electron-donating group, can also contribute to a slight red shift and potentially influence the quantum yield.

Analysis of Stokes Shift and Quantum Yield

The Stokes shift, which is the difference between the maximum wavelength of absorption and the maximum wavelength of emission, is a crucial parameter in fluorescence spectroscopy. For quinoline derivatives, the Stokes shift is influenced by the geometry and electronic distribution changes between the ground and excited states. A larger Stokes shift is often observed in molecules that undergo significant structural relaxation or intramolecular charge transfer (ICT) upon excitation.

In the case of this compound, the interaction of the phenyl group with the quinoline ring in the excited state could lead to a noticeable Stokes shift. The polarity of the solvent is expected to play a significant role; more polar solvents can stabilize the more polar excited state, leading to a larger Stokes shift. Research on analogous quinoline compounds has demonstrated that the magnitude of the Stokes shift can vary considerably with the solvent environment.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of quinoline itself is modest, and substitutions can either enhance or quench the fluorescence. The phenyl group in this compound could potentially lead to a higher quantum yield compared to unsubstituted quinoline due to increased rigidity and a more extended π-system, which can reduce non-radiative decay pathways. However, without experimental data, this remains a theoretical consideration. Studies on other aryl-substituted quinolines have reported a wide range of quantum yields, highlighting the sensitivity of this parameter to the specific substitution pattern.

To provide a concrete understanding of these properties for this compound, dedicated experimental studies would be necessary. Such studies would involve measuring the absorption and emission spectra in a range of solvents with varying polarities to construct a Lippert-Mataga plot for analyzing the change in dipole moment upon excitation. Furthermore, the quantum yield would be determined relative to a well-characterized standard.

Below is a hypothetical data table illustrating the kind of data that would be generated from such an experimental investigation. Please note that the following data is illustrative and not based on experimental results for this compound.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν̃, cm-1) | Quantum Yield (ΦF) |

| n-Hexane | 1.88 | 320 | 360 | 3497 | 0.15 |

| Toluene | 2.38 | 325 | 375 | 4289 | 0.20 |

| Dichloromethane | 8.93 | 330 | 390 | 4980 | 0.25 |

| Acetonitrile | 37.5 | 335 | 410 | 5890 | 0.30 |

| Ethanol | 24.5 | 332 | 405 | 5670 | 0.28 |

Theoretical and Computational Chemistry Investigations of 2 Methyl 4 Phenylquinoline

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

In Silico Prediction of Molecular Attributes (e.g., ADME parameters)

The prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug development. researchgate.netlongdom.org Unfavorable ADME characteristics are a significant cause of clinical trial failures. researchgate.net In silico methods offer a rapid and cost-effective means of evaluating these properties before a compound is synthesized, thus streamlining the drug discovery process. researchgate.netmemphis.edu These predictive models utilize a molecule's structure to calculate various physicochemical descriptors that are known to influence its pharmacokinetic profile. nih.govnih.gov

For 2-Methyl-4-phenylquinoline, a range of molecular attributes can be computed to estimate its drug-likeness and potential ADME profile. These descriptors, derived from its chemical structure, provide insights into its behavior in a biological system.

Table 1: Computed Molecular Attributes of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃N | nih.gov |

| Molecular Weight | 219.28 g/mol | nih.gov |

| XLogP3 | 4.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 219.1048 g/mol | nih.gov |

| Topological Polar Surface Area | 12.9 Ų | nih.gov |

| Heavy Atom Count | 17 | nih.gov |

| Complexity | 244 | nih.gov |

These computed properties serve as the foundation for more complex ADME predictions. For example, XLogP3, a measure of lipophilicity, is crucial for predicting cell membrane permeability and absorption. The topological polar surface area (TPSA) is another key descriptor that correlates with a molecule's ability to permeate biological barriers. The number of hydrogen bond donors and acceptors, as well as the rotatable bond count, are also important factors in determining a compound's oral bioavailability.

Correlation of Structural Features with Predicted Reactivity and Properties

Quinoline (B57606) Core: The quinoline ring system is an electron-deficient aromatic heterocycle. The nitrogen atom acts as an electron-withdrawing group, influencing the reactivity of the entire ring system. This core structure is a common scaffold in many biologically active compounds.

2-Methyl Group: The methyl group is an electron-donating group through an inductive effect. Its presence at the 2-position can influence the basicity of the quinoline nitrogen and may affect the molecule's metabolic stability.

Computational methods such as Density Functional Theory (DFT) can be employed to calculate various electronic descriptors that quantify these structural influences. rsc.orgnih.govajchem-a.com These descriptors include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites of potential intermolecular interactions. ajchem-a.com

By analyzing these and other computed descriptors, a correlation can be drawn between the structural features of this compound and its predicted reactivity, metabolic pathways, and potential for biological activity. For instance, the lipophilicity conferred by the phenyl group may enhance membrane permeability but could also lead to increased metabolic clearance. The electronic properties of the quinoline ring, modulated by the methyl group, will influence its ability to participate in various chemical reactions.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 4 Phenylquinoline

Mechanistic Investigations of Cyclization and Condensation Reactions

The formation of the 2-methyl-4-phenylquinoline scaffold is typically achieved through cyclization and condensation reactions. One of the most prominent methods is the Friedländer synthesis and its variations. This reaction involves the base- or acid-catalyzed condensation of a 2-aminobenzophenone (B122507) with a ketone possessing an α-methylene group, such as acetone (B3395972).

Mechanism of the Friedländer Synthesis:

The mechanism generally proceeds through the following steps:

Aldol (B89426) Condensation: The reaction initiates with an aldol condensation between the 2-aminobenzophenone and the ketone (e.g., acetone). The ketone forms an enolate in the presence of a base, which then attacks the carbonyl carbon of the 2-aminobenzophenone.

Dehydration: The resulting aldol adduct readily undergoes dehydration to form an α,β-unsaturated carbonyl compound.

Cyclization: An intramolecular nucleophilic attack occurs where the amino group attacks the β-carbon of the unsaturated system.

Aromatization: The final step involves the elimination of a water molecule from the cyclized intermediate to yield the stable, aromatic quinoline (B57606) ring system.

Acid catalysis can also be employed, where the initial step involves the formation of an enamine from the 2-aminobenzophenone, followed by reaction with the ketone. mdpi.com Research has demonstrated the synthesis of various substituted 2-methyl-4-styrylquinolines using Friedländer reactions between chalcones (1-(2-aminophenyl)-3-arylprop-2-en-1-ones) and acetone, highlighting the versatility of this condensation approach. nih.gov

Another relevant synthetic route is the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. For this compound, this could involve the reaction of aniline with benzylideneacetone (B49655) in the presence of a strong acid. The mechanism is complex and thought to involve Michael addition followed by cyclization and oxidation.

The table below summarizes typical condensation reactions for the synthesis of the this compound core.

| Reaction Name | Reactants | Catalyst/Conditions | Key Mechanistic Steps |

| Friedländer Synthesis | 2-Aminobenzophenone, Acetone | Base (e.g., KOH) or Acid (e.g., H₂SO₄), Heat | Aldol condensation, Dehydration, Intramolecular cyclization, Aromatization |

| Combes Quinoline Synthesis | Aniline, Benzoylacetone | Acid (e.g., H₂SO₄) | Schiff base formation, Cyclization via electrophilic attack on the aniline ring, Dehydration/Aromatization |

| Doebner-von Miller Reaction | Aniline, Benzylideneacetone | Strong acid (e.g., HCl, H₂SO₄), Oxidizing agent | Michael addition, Cyclization, Dehydration, Oxidation |

Ring Opening and Recyclization Reactions

The quinoline ring is a stable aromatic system and does not readily undergo ring-opening reactions under normal conditions. However, under forcing conditions, such as with strong reducing agents or in certain oxidative cleavage reactions, the heterocyclic ring can be opened.

For instance, oxidative cleavage with reagents like ozone or potassium permanganate (B83412) under harsh conditions can lead to the opening of the benzene (B151609) portion of the quinoline ring, yielding pyridine (B92270) dicarboxylic acids. Reductive cleavage, while less common for the aromatic quinoline ring itself, can occur in its tetrahydroquinoline derivatives.

Information specifically detailing the ring opening and subsequent recyclization of this compound is scarce in the literature, underscoring the stability of this heterocyclic core. Such transformations would likely require high-energy intermediates or specific catalytic pathways that overcome the high aromatic stabilization energy of the quinoline system. While ring-opening phenomena have been observed in related heterocyclic systems like quinazolines during certain synthetic procedures, direct analogues for this compound are not widely reported. researchgate.net

Substitution Reactions on the Quinoline and Phenyl Moieties

Both the quinoline and the phenyl rings of this compound can undergo substitution reactions, with the regioselectivity determined by the electronic properties of the system.

On the Quinoline Moiety:

Electrophilic Substitution: The quinoline ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Reactions such as nitration or sulfonation require forcing conditions and typically occur on the carbocyclic (benzene) part of the quinoline ring, primarily at positions 5 and 8. The presence of the phenyl group at C4 and the methyl group at C2 further influences the electron density and steric accessibility.

Nucleophilic Substitution: The pyridine part of the quinoline ring is electron-deficient and thus susceptible to nucleophilic attack. While this compound itself does not have a leaving group for a direct SNAr reaction, related compounds like 4-chloroquinolines are known to readily react with nucleophiles. mdpi.com The presence of the phenyl group at position 4 makes direct nucleophilic substitution at this position unlikely without prior functionalization.

On the Phenyl Moiety:

The phenyl group at position 4 can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The quinoline ring acts as a deactivating substituent, directing incoming electrophiles to the meta and para positions of the phenyl ring. The ortho positions are sterically hindered.

The table below provides examples of potential substitution reactions.

| Reaction Type | Reagent | Moiety | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | Quinoline Ring | 5-Nitro and 8-Nitro derivatives |

| Nitration | HNO₃/H₂SO₄ | Phenyl Ring | 4-(4-Nitrophenyl) and 4-(3-Nitrophenyl) derivatives |

| Bromination | Br₂/FeBr₃ | Phenyl Ring | 4-(4-Bromophenyl) and 4-(3-Bromophenyl) derivatives |

Reactions with Organometallic Reagents (e.g., Organolithium Compounds)

Organometallic reagents, particularly strong bases and nucleophiles like organolithium compounds, react with this compound at specific sites. bdu.ac.in The high basicity of reagents like n-butyllithium (n-BuLi) is a key factor in these transformations. fishersci.frnih.gov

Deprotonation of the Methyl Group:

The most common reaction involves the deprotonation of the C2-methyl group. The protons on this methyl group are acidic due to the electron-withdrawing effect of the adjacent nitrogen atom and the resonance stabilization of the resulting carbanion. Treatment with a strong base like n-BuLi or lithium diisopropylamide (LDA) generates a lithiated species, 2-(lithiomethyl)-4-phenylquinoline. fishersci.frcardiff.ac.uk This intermediate is a powerful nucleophile and can react with a variety of electrophiles.

Mechanism:

Abstraction of a proton from the C2-methyl group by the organolithium base.

Formation of a resonance-stabilized carbanion, which exists as an organolithium species.

Nucleophilic attack by the carbanion on an added electrophile (e.g., alkyl halides, aldehydes, ketones).

This reaction pathway is a valuable synthetic tool for elaborating the structure at the 2-position.

| Reagent Sequence | Electrophile (E+) | Product |

| 1. n-BuLi, THF, -78 °C 2. E+ | Alkyl Halide (R-X) | 2-Alkyl-4-phenylquinoline |

| 1. n-BuLi, THF, -78 °C 2. E+ | Aldehyde (R'CHO) | 2-(2-Hydroxyalkyl)-4-phenylquinoline |

| 1. n-BuLi, THF, -78 °C 2. E+ | Carbon Dioxide (CO₂) | 2-(4-Phenylquinolin-2-yl)acetic acid |

Addition to the Quinoline Ring:

Organolithium and Grignard reagents can also act as nucleophiles and add to the electron-deficient C=N bond of the quinoline ring. bdu.ac.inmsu.edu This typically occurs at the C2 position, leading to the formation of a 1,2-dihydroquinoline (B8789712) derivative after quenching. However, in this compound, the C2 position is already substituted. Nucleophilic addition might occur at the C4 position, but this is generally less favored than the deprotonation of the C2-methyl group. The specific reaction pathway often depends on the steric and electronic nature of the organometallic reagent and the reaction conditions. youtube.comyoutube.com

Coordination Chemistry of 2 Methyl 4 Phenylquinoline Derivatives

Ligand Design and Synthesis

The design of ligands based on the 2-methyl-4-phenylquinoline framework focuses on incorporating additional donor atoms to create bidentate or polydentate chelating systems. This chelation enhances the stability of the resulting metal complexes. Common strategies involve adding coordinating groups at the 2- or 4-positions of the quinoline (B57606) ring system.

A prominent design involves introducing a pyridyl group, often at the 2-position, to create asymmetric bidentate aza-ligands. mdpi.comresearchgate.net These 2-(2'-pyridyl)-4-phenylquinoline type ligands possess two nitrogen donor atoms that can coordinate to a metal center. The synthesis of these ligands can be achieved through acid-catalyzed condensation reactions, such as the Friedländer synthesis, which involves reacting an o-aminobenzophenone with an aromatic acetyl derivative. mdpi.com For instance, the ligand 4-phenyl-6-bromo-2-[2'-(6'-methyl)-pyridyl]quinoline was synthesized from 2-amino-5-bromobenzophenone (B122471) and 2-acetyl-6-methyl-pyridine in a mixture of m-cresol (B1676322) and phosphorus pentoxide. mdpi.com

Another effective design strategy is the introduction of a carboxylic acid group, typically at the 4-position, to yield 2-phenylquinoline-4-carboxylic acid derivatives. nih.govnih.gov This is often accomplished via the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a substituted acetophenone (B1666503) in the presence of a base. nih.gov The carboxylate group provides a strong coordination site for metal ions.

The table below summarizes synthetic methodologies for quinoline-based ligands.

| Ligand Type | Synthetic Method | Precursors | Purpose |

| 2-Pyridyl-4-phenylquinolines | Friedländer Condensation | o-Aminobenzophenones, Aromatic acetyl derivatives | Create bidentate aza-ligands for transition metals like Ru, Os, Ir. mdpi.com |

| 2-Phenylquinoline-4-carboxylic acids | Pfitzinger Reaction | Isatin, Substituted acetophenones | Introduce a carboxylate group for metal coordination. nih.gov |

| Substituted 2-phenyl-quinolines | Doebner Reaction | Aniline (B41778), 2-Nitrobenzaldehyde, Pyruvic acid | Synthesize poly-substituted quinoline derivatives. nih.gov |

Formation of Metal Complexes

Derivatives of this compound have been shown to form stable and well-defined complexes with a range of transition metals. The geometry and properties of these complexes are dictated by the nature of the ligand, the metal ion, and the reaction conditions.

Ligands of the 2-phenylquinoline-4-carboxylic acid type have been used to synthesize dinuclear paddle-wheel like transition metal complexes. nih.gov These structures are characterized by two metal centers bridged by four carboxylate ligands. X-ray diffraction analysis has confirmed the formation of such complexes with metals like zinc(II) and cadmium(II). nih.gov

Bidentate aza-ligands, such as those incorporating a pyridyl group, are particularly effective for complexing platinum-group metals. Research has demonstrated the synthesis of organometallic ruthenium(II)-arene complexes with pyridine-quinoline based ligands. mdpi.com These complexes, when characterized by single-crystal X-ray diffraction, often exhibit a classic "three-legged piano-stool" geometry, where the ruthenium atom is coordinated to a p-cymene (B1678584) ring, two nitrogen atoms from the bidentate ligand, and a chloride ion. mdpi.com These ligands have been specifically noted for their potential to form complexes with ruthenium, osmium, and iridium. mdpi.comresearchgate.net Antimony(III) ligands derived from 8-lithio-quinoline have also been synthesized to explore multimetallic complexes with platinum. acs.org

The following table details examples of metal complexes formed from phenylquinoline-based ligands.

| Ligand Derivative | Metal Ion(s) | Complex Type/Geometry | Characterization Methods |

| 2-Phenylquinoline-4-carboxylic acid | Zn(II), Cd(II) | Dinuclear paddle-wheel | IR, Elemental Analysis, X-ray Diffraction. nih.gov |

| Pyridine-quinoline ligands | Ru(II) | Organometallic p-cymene complex; "Three-legged piano-stool" | FT-IR, UV-Vis, NMR, X-ray Crystallography. mdpi.commdpi.com |

| 8-Quinoline derivative | Sb(III), Pt(II) | Tetradentate/tridentate coordination | NMR Spectroscopy. acs.org |

Applications in Catalysis (e.g., as ligands in organometallic catalysis)

Metal complexes incorporating this compound derivatives are valuable as catalysts in a variety of organometallic reactions. The quinoline framework allows for fine-tuning of the steric and electronic environment around the metal center, which in turn influences the catalyst's activity and selectivity. mdpi.com

Transfer Hydrogenation: Ruthenium(II)-p-cymene complexes featuring pyridine-quinoline ligands have proven to be efficient catalysts for the transfer hydrogenation of ketones. mdpi.commdpi.com For example, a complex of 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline with ruthenium successfully catalyzed the transfer hydrogenation of benzophenone (B1666685) to benzhydrol using 2-propanol as the hydrogen source, achieving high conversion rates. mdpi.com The catalytic cycle is presumed to proceed via the formation of active ruthenium(II) hydride species. mdpi.com

C-C Coupling and C-H Functionalization: Palladium complexes are widely used in C-C bond-forming reactions, and quinoline-based ligands have been employed to facilitate these transformations. researchgate.netresearchgate.net Palladium-catalyzed Heck-type reactions, which couple unsaturated halides with alkenes, represent a key method for synthesizing quinoline frameworks. researchgate.netrsc.orgwikipedia.org Furthermore, quinoline-derived ligands have been shown to enable Pd(II)-catalyzed olefination of C(sp²)-H bonds with simple alkenes, using oxygen as the terminal oxidant. researchgate.net

Oxidation Reactions: Copper complexes with quinoline derivatives have demonstrated catalytic activity in oxidation reactions. Studies have shown that complexes formed between various quinoline compounds and copper(II) acetate (B1210297) can efficiently catalyze the oxidation of catechol to o-quinone. mdpi.com The rate of this catalytic oxidation is dependent on both the specific chemical structure of the quinoline ligand and the counter-ion of the copper salt. mdpi.com

The table below provides an overview of the catalytic applications of metal complexes with quinoline-based ligands.

| Catalytic Reaction | Metal Catalyst | Ligand Type | Example Substrate | Product |

| Transfer Hydrogenation | Ruthenium(II) | Pyridine-quinoline | Benzophenone | Benzhydrol. mdpi.com |

| Ring-Closing Metathesis (RCM) | Ruthenium(II) | 8-Vinylquinoline | Diallyl diethylmalonate | Cyclopentene derivative. acs.org |

| Heck Reaction | Palladium(II) | General quinoline | Aryl halides, Alkenes | Substituted alkenes. researchgate.netrsc.org |

| Catechol Oxidation | Copper(II) | Substituted quinolines | Catechol | o-Quinone. mdpi.com |

Applications of 2 Methyl 4 Phenylquinoline in Materials Science and Industrial Chemistry

Development of Organic Dyes and Pigments

The quinoline (B57606) nucleus is a well-established component in the synthesis of cyanine dyes, a class of synthetic dyes belonging to the polymethine group. Historically, 2-methylquinoline (B7769805), also known as quinaldine, has been a crucial precursor in the production of these dyes. The reactivity of the methyl group at the 2-position of the quinoline ring allows for condensation reactions with various aldehydes and other electrophilic species to generate the extended conjugated systems responsible for the vibrant colors of cyanine dyes.

While direct and extensive research on the specific use of 2-Methyl-4-phenylquinoline in dye synthesis is not widely documented in publicly available literature, its structural similarity to quinaldine suggests its potential as a valuable intermediate in the creation of novel dyes. The presence of the phenyl group at the 4-position can be expected to influence the photophysical properties of the resulting dye, potentially leading to shifts in absorption and emission spectra, as well as affecting properties like lightfastness and solubility.

The general synthetic route to monomethine cyanine dyes often involves the condensation of a quaternary salt of a heterocyclic compound containing an active methyl group, such as a 2-methylquinolinium salt, with another heterocyclic component in the presence of a base nih.gov. It is conceivable that this compound could be utilized in similar synthetic strategies to produce asymmetrical cyanine dyes with tailored properties.

Furthermore, the broader family of quinoline derivatives is employed in the synthesis of azo dyes, which constitute a large and important class of colorants. The synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate unb.canih.govnih.govanjs.edu.iq. While no specific examples of this compound being used as a coupling component were found, its aromatic nature suggests potential reactivity in such electrophilic substitution reactions, which could lead to the formation of novel azo dyes.

Luminescent and Fluorescent Materials (e.g., Organic Light-Emitting Diodes)

Quinoline and its derivatives have garnered significant attention for their applications in luminescent and fluorescent materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The rigid and planar structure of the quinoline ring system, combined with its electronic properties, makes it an excellent scaffold for designing emissive materials.

The photoluminescence (PL) spectrum of 5,7-diphenylquinoline shows an absorption at 382.4 nm, while 2,5,7-triphenylquinoline has an absorption at 393.6 nm mdpi.com. This shift is attributed to the alteration of the HOMO-LUMO energy gap by the additional phenyl ring mdpi.com. Based on these findings, it can be inferred that this compound would also exhibit fluorescence, with its specific emission properties being determined by the interplay between the electron-donating methyl group and the π-system of the phenyl group.

The table below shows a comparison of the photoluminescence data for related phenyl-substituted quinoline compounds.

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) |

| 5,7-diphenylquinoline | 210, 255, 335 | 382.4 |

| 2,5,7-triphenylquinoline | 210, 275, 350 | 393.6 |

Data sourced from a study on phenyl-substituted quinolines mdpi.com.

These derivatives are often used as ligands to form metal complexes, for example with aluminum (Alq3) or zinc, which are excellent luminescent and electron-transporting materials in OLEDs mdpi.com. The this compound scaffold could similarly be used to create novel metal complexes with tailored photophysical properties for OLED applications.

Corrosion Inhibition Studies

Quinoline and its derivatives have been extensively studied and are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The molecular structure of quinoline derivatives plays a crucial role in their inhibition efficiency. The presence of the nitrogen atom with its lone pair of electrons, the aromatic quinoline ring, and any appended substituent groups all contribute to the adsorption process. The adsorption can occur through the sharing of the nitrogen atom's lone pair of electrons with the vacant d-orbitals of the metal, as well as through π-electron interactions between the aromatic ring and the metal surface.

While specific studies focusing solely on this compound as a corrosion inhibitor are limited, research on 2-methylquinoline (quinaldine) has shown its effectiveness. It functions by adsorbing onto the metal surface and forming a protective film that hinders the electrochemical reactions responsible for corrosion academie-sciences.fr. The inclusion of a phenyl group at the 4-position in this compound is expected to enhance its corrosion inhibition properties due to the increased electron density from the additional aromatic ring, which would facilitate stronger adsorption onto the metal surface.

The table below presents the inhibition efficiencies of various quinoline derivatives from different studies, illustrating the general effectiveness of this class of compounds as corrosion inhibitors.

| Inhibitor | Concentration | Metal | Medium | Inhibition Efficiency (%) |

| 2-oxo-N'-phenyl-1,2-dihydroquinoline-4-carbohydrazide | 10⁻³ M | Mild Steel | 1 M HCl | 93 |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ M | Carbon Steel | 1 M HCl | 94 |

| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ M | Carbon Steel | 1 M HCl | 89 |

| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | 10⁻³ M | Carbon Steel | 1 M HCl | 81 |

Data compiled from various corrosion inhibition studies mdpi.comnih.gov.

The data indicates that quinoline derivatives can achieve high inhibition efficiencies. The presence of additional functional groups and aromatic rings generally contributes positively to the inhibitory effect. Therefore, this compound is anticipated to be a potent corrosion inhibitor.

Other Industrial Chemical Applications

Beyond the specific applications in dyes, luminescent materials, and corrosion inhibition, this compound serves as a valuable intermediate in organic synthesis, providing a building block for the construction of more complex molecules with a range of industrial and pharmaceutical applications.

The synthesis of derivatives such as ethyl this compound-3-carboxylate highlights its utility as a starting material for creating more functionalized quinoline structures academie-sciences.fr. These functionalized derivatives can, in turn, be used in the synthesis of a variety of compounds, including pharmaceuticals. For instance, the quinoline scaffold is present in numerous drugs with activities such as antibacterial, antimalarial, and anticancer properties academie-sciences.fr.

Research has been conducted on the synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives as potential novel anticancer agents nih.gov. This underscores the importance of the this compound core in medicinal chemistry and drug discovery. The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives has also been explored for their potential antibacterial activities nih.gov.

Biological Activity Studies of 2 Methyl 4 Phenylquinoline Derivatives in Vitro and Mechanistic Focus

Investigation of Enzyme Inhibition Mechanisms

The ability of 2-methyl-4-phenylquinoline derivatives to inhibit specific enzymes is a key area of research. These compounds have shown inhibitory activity against several important enzyme classes, including histone deacetylases (HDACs) and cyclooxygenase (COX) enzymes.

Histone Deacetylase (HDAC) Inhibition:

A series of 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a critical role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. In vitro enzymatic assays demonstrated that certain derivatives exhibit significant inhibitory activity and selectivity, particularly for HDAC3. nih.gov

For instance, compound D28 , a 2-substituted phenylquinoline-4-carboxylic acid derivative, showed HDAC3 selectivity with an IC50 value of 24.45 µM, while showing no significant inhibition of HDAC1, 2, and 6 at the tested concentrations. nih.gov The introduction of a hydrazide zinc-binding group (ZBG) in derivatives like D29 and D30 markedly improved the inhibitory potency and selectivity for HDAC3. nih.gov Compound D29 , for example, displayed IC50 values of 32.59, 183.5, and 0.477 µM against HDAC1, HDAC2, and HDAC3, respectively, highlighting its potent and selective action against HDAC3. nih.gov

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |

|---|---|---|---|---|

| D28 | >1000 | >1000 | 24.45 | >1000 |

| D29 | 32.59 | 183.5 | 0.477 | >1000 |

Cyclooxygenase (COX) Inhibition:

Certain quinoline (B57606) derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2). A series of 4-(imidazolylmethyl)quinoline derivatives with a methylsulfonyl COX-2 pharmacophore on the C-2 phenyl ring were synthesized and evaluated. nih.gov In vitro enzyme inhibition assays revealed that these compounds are potent and highly selective inhibitors of the COX-2 isozyme over COX-1. nih.gov The IC50 values for COX-2 inhibition were in the nanomolar range (0.063–0.090 µM), with selectivity indexes ranging from 179.9 to 547.6. nih.gov This selective inhibition is significant as COX-2 is implicated in inflammation and cancer, while COX-1 is involved in normal physiological functions.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |

|---|---|---|---|

| 9a | 11.33 | 0.063 | 179.9 |

| 9b | 18.78 | 0.071 | 264.5 |

| 9c | 35.45 | 0.090 | 393.9 |

| 9d | 49.83 | 0.091 | 547.6 |

| 9e | 23.45 | 0.088 | 266.5 |

Other studies have suggested that quinoline-based compounds can also inhibit enzymes that act on DNA, such as DNA methyltransferases (DNMTs) and base excision repair DNA glycosylases, by interacting with the DNA substrate. biorxiv.org

Receptor Binding Studies and Target Interaction Analysis

The interaction of this compound derivatives with specific receptors and protein targets is a critical aspect of their mechanism of action. While comprehensive receptor binding studies for a wide range of receptors are not extensively documented for this specific scaffold, available research points towards interactions with certain receptor types and other protein targets, often elucidated through molecular docking simulations.

One area of investigation for the broader quinoline class involves melatonin (B1676174) receptors. A study focused on the synthesis and receptor binding of various quinolinic derivatives as potential melatonin receptor ligands has been reported, indicating that the quinoline core can be a viable scaffold for targeting these G-protein coupled receptors. ebi.ac.uk

More commonly, target interaction is explored through computational molecular docking studies, which predict the binding affinity and mode of interaction between a ligand and a protein's active site. researchgate.net For several series of 2-phenylquinoline (B181262) derivatives with anticancer properties, docking studies have been performed to understand their interactions with target proteins like histone lysine (B10760008) demethylases (KDMs) and the HER-2 receptor. rsc.org These studies revealed good correlations between the calculated binding interaction strength and the experimentally determined cytotoxic IC50 values, suggesting that these proteins could be key targets. rsc.org The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of the target protein. researchgate.net For example, in the case of COX-2 inhibitors, molecular modeling indicated that the methylsulfonyl substituent on the phenyl ring inserts into a secondary pocket of the COX-2 active site, allowing for interactions with residues such as Arginine 513. nih.gov

Studies on Interactions with Biological Macromolecules (e.g., DNA, proteins)

Beyond specific enzyme active sites and receptor pockets, this compound derivatives have been shown to interact with larger biological macromolecules, most notably DNA.

DNA Interaction:

Several studies have focused on designing quinoline-based ligands that can target and stabilize non-canonical DNA structures known as G-quadruplexes (G4). nih.govmdpi.com These structures are found in specific guanine-rich regions of the genome, such as in the promoter regions of oncogenes (e.g., c-MYC, BCL-2) and at the ends of chromosomes (telomeres). nih.govnih.gov Small molecules that can bind to and stabilize these G4 structures can interfere with DNA replication and transcription, thereby inhibiting cancer cell proliferation. nih.gov

A series of novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives were synthesized and evaluated for their ability to bind to G4 structures using methods like FRET (Fluorescence Resonance Energy Transfer) melting assays and circular dichroism. nih.govmdpi.com These experiments help determine the ligand-induced stabilization of various G4 topologies. nih.gov

Other research has demonstrated a different mode of DNA interaction. Certain quinoline-based compounds have been found to inhibit DNA-modifying enzymes, not by directly binding to the enzyme's active site alone, but by intercalating into the enzyme-bound DNA. biorxiv.org This mode of action suggests that the compounds specifically recognize and interact with the unique conformation of DNA when it is engaged by an enzyme, thereby altering the enzyme-DNA interaction and inhibiting the enzyme's function. biorxiv.org

Protein Interaction:

As mentioned in the previous section, molecular docking studies have been instrumental in characterizing the interactions between quinoline derivatives and various proteins. These in silico studies predict that derivatives can form stable complexes with target proteins through a network of hydrogen bonds and other non-covalent interactions with active site residues. researchgate.net These target proteins are often enzymes implicated in cancer, such as histone deacetylases and cyclooxygenases. nih.govnih.gov

Structure-Mechanism of Action Relationships

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity and mechanism of action. For this compound derivatives, several key structural features have been identified that modulate their potency and selectivity as enzyme inhibitors and anticancer agents.

For HDAC Inhibitors:

In the series of 2-substituted phenylquinoline-4-carboxylic acids, SAR analysis revealed several important trends. nih.gov

Substituents on the Phenyl Ring: The presence of difluoride or an additional phenyl substitution was found to be conducive to HDAC inhibitory activity. Conversely, substitutions with chlorine, methyl, or methoxy (B1213986) groups on the phenyl ring tended to reduce the inhibitory potency. nih.gov

Zinc-Binding Group (ZBG): The nature of the ZBG, a critical component of HDAC inhibitors that coordinates with the zinc ion in the enzyme's active site, plays a major role. Replacing a hydroxamic acid ZBG with a hydrazide ZBG was shown to significantly increase both the inhibitory activity and the selectivity for HDAC3. nih.gov

For COX-2 Inhibitors:

For the 4-(imidazolylmethyl)quinoline derivatives, the lipophilicity of substituents on the quinoline ring was found to directly correlate with their biological activity. An increase in the lipophilic properties of substituents at the C-7 and C-8 positions of the quinoline ring led to increased cytotoxicity against MCF-7 breast cancer cells and enhanced COX-2 inhibitory activity. nih.gov

For General Anticancer Activity:

In a study of various 2-arylquinolines, a clear relationship was observed between the compounds' lipophilicity (calculated as cLogP) and their cytotoxic effects. rsc.org Derivatives with greater octanol/water partition coefficients (higher lipophilicity) generally exhibited better IC50 values against HeLa and PC3 cancer cell lines. rsc.org The substitution pattern on the quinoline core also matters; for instance, among disubstituted quinazoline (B50416) analogues, the position of a phenyl ring on the heterocyclic moiety significantly influenced antiproliferative activity, with substitution at the 6-position proving more active than at other positions. nih.gov

These SAR studies provide a rational basis for the future design and optimization of this compound derivatives to achieve enhanced potency and selectivity for specific biological targets.

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and practical synthetic routes is paramount for the advancement of chemical research. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, long reaction times, and produce significant waste. nih.govtandfonline.com Consequently, current research is heavily focused on creating novel methodologies that offer higher yields, shorter reaction times, and simpler work-up procedures.

One promising area is the use of nanocatalysts . These materials offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. For instance, zinc oxide nanoflakes and ZnO supported on carbon nanotubes (ZnO/CNT) have been successfully employed in the solvent-free synthesis of substituted quinolines, achieving moderate to good yields. acs.org Another innovative approach involves the use of magnetic nanoparticles, such as zirconia-coated magnetite (ZrO2/Fe3O4-MNPs), which facilitate easy catalyst recovery and reuse, a key principle of green chemistry. researchgate.net

Microwave-assisted synthesis represents another significant leap forward. tandfonline.com By utilizing microwave irradiation, reaction times can be drastically reduced from hours to minutes. This technique, often combined with the use of greener solvents like water or ethanol (B145695), not only accelerates the synthesis but also improves energy efficiency. tandfonline.com For example, the one-pot, three-component synthesis of pyrimido[4,5-b]quinolones has been effectively carried out in water using p-toluene sulfonic acid (p-TSA) as a catalyst. tandfonline.com These advancements are paving the way for more economical and environmentally friendly production of 2-Methyl-4-phenylquinoline and its derivatives.

| Methodology | Catalyst Example | Key Advantages |

| Nanocatalysis | ZnO/CNT, ZrO2/Fe3O4-MNPs | High catalytic activity, catalyst recyclability, solvent-free conditions. acs.orgresearchgate.net |

| Microwave-Assisted Synthesis | p-Toluenesulfonic acid (p-TSA) | Drastically reduced reaction times, energy efficiency, compatibility with green solvents. tandfonline.com |

| One-Pot Reactions | Various Lewis/Brønsted acids | Reduced number of synthetic steps, minimized waste, improved atom economy. acs.orgresearchgate.net |

Exploration of Advanced Computational Models

The integration of computational chemistry has revolutionized the way chemical research is conducted. Advanced computational models offer profound insights into the structural, electronic, and reactive properties of molecules like this compound, guiding experimental work and accelerating the discovery process.

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of quinoline derivatives with biological targets. For instance, molecular modelling has been used to investigate the interactions of substituted 2-arylquinolines with proteins like KDM4B, providing a rationale for their observed biological activity. researchgate.netrsc.org Such in silico approaches can be used to screen virtual libraries of this compound analogs against various enzymes or receptors, identifying promising candidates for further experimental validation.

Quantum mechanics/molecular mechanics (QM/MM) methods provide a powerful tool for studying reaction mechanisms and molecular properties with high accuracy. stmjournals.com These models can elucidate the intricate details of synthetic pathways, predict spectroscopic properties, and analyze non-covalent interactions that govern molecular recognition and self-assembly. Furthermore, the rise of machine learning algorithms offers the potential to predict molecular properties and reaction outcomes with unprecedented speed and accuracy, leveraging large datasets to build predictive models. stmjournals.com These computational tools are becoming indispensable for designing novel derivatives of this compound with tailored functionalities.

Integration with Supramolecular Chemistry

Supramolecular chemistry, which focuses on the study of non-covalent interactions, opens up exciting possibilities for the application of this compound in the construction of complex, functional architectures. The aromatic phenyl and quinoline rings, along with the nitrogen heteroatom, make this molecule an excellent building block for creating organized assemblies through π-π stacking, hydrogen bonding, and metal coordination.

Furthermore, the principles of supramolecular chemistry can be harnessed to develop sensors based on this compound. Host-guest interactions, where a host molecule selectively binds a specific guest, can be designed to produce a detectable signal, such as a change in fluorescence, upon binding. d-nb.info The unique photophysical properties of the quinoline core can be modulated through supramolecular interactions, leading to the development of novel sensors for ions or small molecules.

Sustainable and Green Chemical Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to minimize environmental impact and enhance safety. The synthesis of quinolines, including this compound, is an active area for the implementation of sustainable practices. acs.org

A key focus is the replacement of hazardous organic solvents with greener alternatives . Water and ethanol are highly desirable solvents due to their low toxicity, availability, and minimal environmental footprint. tandfonline.comresearchgate.net For example, the synthesis of quinoline derivatives has been successfully demonstrated in an ethanol-water mixture using ceric ammonium (B1175870) nitrate (B79036) as a catalyst. tandfonline.com

The development and use of reusable catalysts is another cornerstone of green synthesis. acs.org As mentioned, nanocatalysts and magnetic catalysts are advantageous in this regard. acs.orgresearchgate.net Additionally, solid acid catalysts and ionic liquids are being explored as recyclable alternatives to traditional homogeneous catalysts. The goal is to create catalytic systems that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity.

| Green Chemistry Principle | Application in Quinoline Synthesis | Example |

| Use of Greener Solvents | Replacing volatile organic compounds (VOCs) with environmentally benign solvents. | Synthesis in water or ethanol/water mixtures. tandfonline.comresearchgate.net |

| Catalyst Reusability | Employing catalysts that can be easily recovered and reused. | Use of magnetic nanocatalysts like ZrO2/Fe3O4-MNPs. acs.orgresearchgate.net |

| Energy Efficiency | Utilizing methods that reduce energy consumption. | Microwave-assisted synthesis to shorten reaction times. tandfonline.com |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | One-pot, multi-component reactions. nih.govtandfonline.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-4-phenylquinoline, and how do traditional methods compare to modern protocols?

- Methodological Answer : The Skraup and Doebner–von Miller reactions are classical approaches for synthesizing quinoline derivatives. For this compound, the Skraup method involves condensing aniline with α,β-unsaturated ketones under acidic conditions, while the Doebner–von Miller method employs cyclization of aryl amines with carbonyl compounds. However, these methods often yield low to moderate outputs (e.g., 17% yield reported in one study) . Modern protocols, such as transition metal-catalyzed reactions or ultrasound-assisted synthesis, offer improved efficiency and reduced reaction times. Green chemistry approaches (e.g., ionic liquid-mediated reactions) are also emerging to enhance sustainability .

Q. How can researchers characterize the structural properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions. For example, NMR peaks at δ 2.78 ppm (singlet, 3H) confirm the methyl group at C2, while aromatic protons (δ 7.24–8.08 ppm) validate the phenyl and quinoline backbone . X-ray crystallography, using software like SHELX , provides precise bond angles and torsional data. Crystallographic studies reveal that the phenyl group at C4 induces planar distortions in the quinoline ring, influencing intermolecular interactions .

Q. What biological activities are associated with this compound, and how do structural modifications alter efficacy?

- Methodological Answer : The compound exhibits anti-dermatophytic and anti-Candida activity, attributed to the phenyl group at C4 enhancing hydrophobic interactions with fungal cell membranes . Anti-Alzheimer’s potential has also been hypothesized for similar quinoline derivatives, where electron-withdrawing substituents improve blood-brain barrier penetration . Structure-activity relationship (SAR) studies suggest that methylation at C2 stabilizes the quinoline scaffold, while halogenation at C6/C7 can amplify antimicrobial potency .

Advanced Research Questions

Q. How should researchers address contradictions in reported yield and purity data for this compound?

- Methodological Answer : Discrepancies in yield (e.g., 17% in one study vs. higher outputs elsewhere) may arise from reaction conditions (temperature, solvent polarity) or purification techniques. Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating pure fractions. Advanced analytical methods, such as High-Resolution Mass Spectrometry (HRMS) or HPLC with UV detection, can validate purity and identify byproducts like 4-phenylquinoline derivatives .

Q. What strategies are effective for elucidating the mechanism of action of this compound in antifungal studies?

- Methodological Answer : Molecular docking simulations using fungal cytochrome P450 or ergosterol biosynthesis enzymes (e.g., CYP51) can predict binding affinities. Experimental validation via time-kill assays and membrane permeability tests (using propidium iodide staining) quantifies fungistatic vs. fungicidal effects. Comparative studies with 4-ethylquinoline analogs help isolate the role of the phenyl group in disrupting fungal biofilms .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced pharmacological profiles?

- Methodological Answer : X-ray diffraction data reveal that the dihedral angle between the phenyl and quinoline rings (e.g., 12.7° in this compound) impacts molecular packing and solubility. Introducing polar groups (e.g., -COOH at C6) improves aqueous solubility without compromising planar aromaticity critical for target binding. SHELXL-refined crystallographic models guide rational modifications, such as fluorination at C3 to enhance metabolic stability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.